n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl ring, a dimethylamino group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine typically involves the reaction of 1-(dimethylamino)cyclopropylmethanol with N-methylpyridin-3-amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl ring and dimethylamino group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction mechanisms and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(Dimethylamino)ethyl]methyl}-N-methylpyridin-3-amine
- N-{[1-(Dimethylamino)propyl]methyl}-N-methylpyridin-3-amine
- N-{[1-(Dimethylamino)butyl]methyl}-N-methylpyridin-3-amine
Uniqueness
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine is unique due to its cyclopropyl ring, which imparts rigidity and distinct steric properties compared to its analogs. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
922337-52-8 |
---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclopropyl]methyl]-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)12(6-7-12)10-15(3)11-5-4-8-13-9-11/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
WVAQHHRKHISETR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)CN(C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.